molecular formula C24H45NO4 B14214562 Tert-butyl 4-[(2-oxohexadecanoyl)amino]butanoate CAS No. 784179-71-1

Tert-butyl 4-[(2-oxohexadecanoyl)amino]butanoate

Cat. No.: B14214562
CAS No.: 784179-71-1
M. Wt: 411.6 g/mol
InChI Key: LGNGPPNSAQWRRL-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(2-oxohexadecanoyl)amino]butanoate is a chemical compound with the molecular formula C24H45NO4. It is known for its unique structure, which includes a tert-butyl ester group and a long-chain fatty acid amide. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[(2-oxohexadecanoyl)amino]butanoate typically involves the reaction of tert-butyl 4-aminobutanoate with 2-oxohexadecanoic acid. The reaction is carried out in the presence of a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[(2-oxohexadecanoyl)amino]butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

Tert-butyl 4-[(2-oxohexadecanoyl)amino]butanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-[(2-oxohexadecanoyl)amino]butanoate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of lipid metabolism and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-[(2-oxohexadecanoyl)amino]butanoate is unique due to its tert-butyl ester group, which provides steric hindrance and can influence the compound’s reactivity and biological activity.

Properties

CAS No.

784179-71-1

Molecular Formula

C24H45NO4

Molecular Weight

411.6 g/mol

IUPAC Name

tert-butyl 4-(2-oxohexadecanoylamino)butanoate

InChI

InChI=1S/C24H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-18-21(26)23(28)25-20-17-19-22(27)29-24(2,3)4/h5-20H2,1-4H3,(H,25,28)

InChI Key

LGNGPPNSAQWRRL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(=O)C(=O)NCCCC(=O)OC(C)(C)C

Origin of Product

United States

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